SB-200646A

Description

structure given in first source; a selective 5-HT(1C) receptor antagonist; SB-200646 is the HCl salt

Structure

3D Structure

Properties

IUPAC Name |

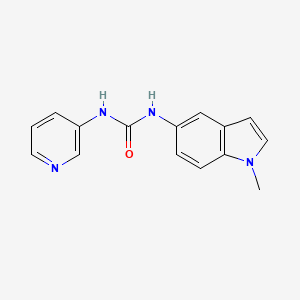

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZZJTLBYXHUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162550 | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143797-63-1 | |

| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-3-pyridinylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143797-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143797631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-200646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8F72CL8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-200646A on 5-HT2C Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-200646A, chemically identified as N-(1-methyl-5-indolyl)-N'-(3-pyridyl) urea hydrochloride, is a significant pharmacological tool in the study of the serotonergic system. It was the first compound to be reported as a selective antagonist for the 5-HT2C and 5-HT2B receptors over the 5-HT2A receptor subtype.[1][2][3] Its ability to differentiate between these closely related receptors has made it invaluable for elucidating the physiological and pathological roles of the 5-HT2C receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound on 5-HT2C receptors, including its binding affinity, functional antagonism, and impact on downstream signaling pathways. Detailed experimental protocols and visual representations are provided to facilitate its use in a research and drug development context.

Core Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at the 5-HT2C receptor. This means that it binds to the same site as the endogenous agonist, serotonin (5-HT), but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the intracellular signaling cascade. This blockade of serotonin's effects is the primary mechanism through which this compound exerts its pharmacological effects.

Data Presentation: Quantitative Pharmacological Parameters

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: Binding Affinity of this compound at Serotonin 5-HT2 Receptor Subtypes

| Receptor Subtype | Species | Preparation | Radioligand | pKi | Ki (nM) | Selectivity (fold) vs. 5-HT2A |

| 5-HT2C | Rat | Brain | Not Specified | 6.9 | 126 | ~50 |

| 5-HT2B | Rat | Fundus | Not Specified | 7.5 | 32 | ~197 |

| 5-HT2A | Rat | Cortex | Not Specified | 5.2 | 6310 | 1 |

Data compiled from multiple sources.[2][4][5]

Table 2: Functional Antagonism of this compound

| Receptor | Assay Type | Agonist | Functional Response Measured | pA2 | Species/Cell Line |

| 5-HT2B | Not Specified | Not Specified | Not Specified | 7.5 | Rat |

Signaling Pathways

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[1][6] Activation of the 5-HT2C receptor by an agonist like serotonin initiates a well-defined signaling cascade. This compound, as a competitive antagonist, blocks this entire downstream pathway.

5-HT2C Receptor Signaling Pathway and Inhibition by this compound

Caption: 5-HT2C receptor signaling via the Gq/11 pathway and its blockade by this compound.

Downstream Consequences of 5-HT2C Receptor Antagonism

By blocking the 5-HT2C receptor, this compound prevents the serotonin-induced effects mentioned above. Furthermore, 5-HT2C receptors are known to exert an inhibitory influence on the release of other neurotransmitters, particularly dopamine and norepinephrine, in various brain regions.[1][7] Therefore, antagonism of 5-HT2C receptors by this compound can lead to a disinhibition of these pathways, resulting in increased levels of dopamine and norepinephrine. This neurochemical effect is thought to underlie some of the behavioral outcomes observed with 5-HT2C antagonists, such as their potential anxiolytic and antidepressant-like properties.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's mechanism of action. Below are representative protocols for key experiments used to evaluate this compound's effects on 5-HT2C receptors.

Experimental Workflow for Characterizing a 5-HT2C Receptor Antagonist

References

- 1. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. In vivo properties of SB 200646A, a 5-HT2C/2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo properties of SB 200646A, a 5-HT2C/2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 8. Blocking 5-HT2C Receptors to Reduce Side Effects and Potentiate Efficacy of SSRI Antidepressants | Columbia University Department of Psychiatry [columbiapsychiatry.org]

- 9. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity Profile of SB-200646A: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-200646A, chemically identified as N-(1-methyl-5-indolyl)-N'-(3-pyridyl) urea hydrochloride, is a potent and selective antagonist of the serotonin 5-HT2C and 5-HT2B receptors over the 5-HT2A receptor subtype. This technical guide provides a comprehensive overview of the selectivity profile of this compound based on currently available data. The document includes a detailed summary of its binding affinities, experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those with an interest in serotonergic systems.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT2 receptor subfamily, which includes the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, has been a significant focus of pharmaceutical research due to its involvement in various central nervous system disorders. This compound has been identified as a valuable pharmacological tool for investigating the distinct roles of the 5-HT2C and 5-HT2B receptors. Its selectivity over the 5-HT2A receptor allows for the delineation of the specific physiological and pathological functions mediated by these receptor subtypes.

Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized by its high affinity for the 5-HT2C and 5-HT2B receptors, with significantly lower affinity for the 5-HT2A receptor. The available binding affinity data, primarily from studies on rat receptors, is summarized in the table below.

Table 1: Binding Affinity of this compound at Serotonin 5-HT2 Receptor Subtypes

| Receptor Subtype | Species | Assay Type | Parameter | Value | Selectivity vs. 5-HT2A |

| 5-HT2C | Rat | Radioligand Binding | pKi | 6.9 | ~50-fold |

| 5-HT2B | Rat | Functional Assay | pA2 | 7.5 | - |

| 5-HT2A | Rat | Radioligand Binding | pKi | 5.2 | 1-fold |

Experimental Protocols

The following sections detail representative methodologies for the key in vitro assays used to characterize the selectivity profile of compounds like this compound. While the specific protocols from the original publications characterizing this compound were not accessible for direct inclusion, these represent standard and widely accepted procedures in the field.

Radioligand Competition Binding Assay (Representative Protocol)

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its target receptor.

3.1.1. Materials

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-mesulergine for 5-HT2C receptors).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM MgCl2.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., mianserin).

-

96-well Plates: For assay setup.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

3.1.2. Procedure

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) in the assay buffer.

-

Incubation: Incubate the plates at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Flux (Representative Protocol)

This assay measures the functional consequence of receptor activation or antagonism by monitoring changes in intracellular calcium concentration. 5-HT2C receptors are Gq/G11-coupled, and their activation leads to an increase in intracellular calcium.

3.2.1. Materials

-

Cell Line: A cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT2C receptor).

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Agonist: A known agonist for the target receptor (e.g., serotonin).

-

Antagonist (Test Compound): this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescent Plate Reader: Capable of kinetic reading.

3.2.2. Procedure

-

Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Antagonist Incubation: Add varying concentrations of the antagonist (this compound) to the wells and incubate for a defined period.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescent plate reader. Initiate kinetic reading and, after establishing a baseline, inject a fixed concentration of the agonist into each well.

-

Data Analysis: The increase in fluorescence intensity upon agonist addition reflects the increase in intracellular calcium. The ability of the antagonist to inhibit this response is quantified. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, can be calculated from these data.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway of the 5-HT2C receptor and a typical experimental workflow for a radioligand binding assay.

Caption: 5-HT2C Receptor Signaling Pathway.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This compound is a well-established and valuable pharmacological tool, distinguished by its selective antagonism of the 5-HT2C and 5-HT2B receptors over the 5-HT2A receptor. The quantitative data presented in this guide, along with the representative experimental protocols and pathway visualizations, provide a solid foundation for its application in preclinical research. However, it is important to note the current limitations in the publicly available data, particularly the absence of a broad selectivity screen against a wider range of molecular targets. Future research efforts to further characterize the off-target profile of this compound would be highly beneficial to the scientific community, enhancing its utility and the interpretation of experimental results.

The Discovery and Development of SB-200646A: A Selective 5-HT2B/2C Receptor Antagonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB-200646A, chemically identified as N-(1-methyl-5-indolyl)-N'-(3-pyridyl) urea hydrochloride, emerged from the strategic research initiatives of SmithKline Beecham in the early 1990s.[1] This compound was a pioneering effort in the development of selective antagonists for the serotonin 5-HT2C and 5-HT2B receptors over the 5-HT2A subtype. The rationale for its development was rooted in the growing understanding of the distinct roles of these receptor subtypes in the central nervous system, particularly in the modulation of mood and anxiety.[2] Antagonism of 5-HT2C receptors was, and continues to be, a promising therapeutic strategy for anxiety and depressive disorders.[3] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, based on publicly available scientific literature.

Discovery and Rationale

The discovery of this compound was a result of a focused drug discovery program at SmithKline Beecham aimed at identifying selective ligands for the then-termed 5-HT1C receptor, which was later reclassified as the 5-HT2C receptor.[1][4] The program sought to develop compounds that could differentiate between the 5-HT2C and the closely related 5-HT2A receptor. This selectivity was deemed crucial, as 5-HT2A receptor antagonism is associated with different pharmacological effects. The exploration of indolyl-pyridyl ureas and related chemical scaffolds led to the identification of this compound as a potent and selective antagonist at 5-HT2C and 5-HT2B receptors with significantly lower affinity for the 5-HT2A receptor.[5]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not extensively detailed in the public domain, the general synthesis of unsymmetrical ureas from an amine and an isocyanate is a well-established chemical transformation. A plausible synthetic route for N-(1-methyl-5-indolyl)-N'-(3-pyridyl) urea hydrochloride would involve the reaction of 5-amino-1-methylindole with 3-pyridyl isocyanate, followed by conversion to the hydrochloride salt.

A general procedure for the synthesis of unsymmetrical N,N'-diaryl ureas involves dissolving the amine component in a suitable solvent and cooling the mixture. The isocyanate is then added slowly to control the exothermic reaction. The resulting urea product often precipitates from the reaction mixture and can be isolated by filtration and purified by washing.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was characterized through radioligand binding assays to determine its affinity for various serotonin receptor subtypes. These studies were crucial in establishing its selectivity profile.

Table 1: In Vitro Receptor Binding Affinity of this compound [5]

| Receptor Subtype | Binding Affinity (pKi/pA2) | Species |

| 5-HT2C | 6.9 (pKi) | Rat |

| 5-HT2B | 7.5 (pA2) | Rat |

| 5-HT2A | 5.2 (pKi) | Rat |

The data clearly demonstrates that this compound possesses approximately 50-fold selectivity for the 5-HT2B/2C receptors over the 5-HT2A receptor.[5]

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in several rodent models designed to assess its potential as an anxiolytic agent and to confirm its mechanism of action as a 5-HT2C/2B receptor antagonist.

Antagonism of mCPP-Induced Behaviors

The compound 1-(3-chlorophenyl)piperazine (mCPP) is a non-selective serotonin receptor agonist with a notable affinity for 5-HT2C receptors. Its administration in rodents induces a range of behaviors, including hypolocomotion (decreased movement) and hypophagia (reduced food intake), which are believed to be mediated by 5-HT2C receptor activation.

This compound was shown to dose-dependently block mCPP-induced hypolocomotion and hypophagia in rats, providing strong evidence of its 5-HT2C receptor antagonist activity in vivo.[5]

Table 2: In Vivo Efficacy of this compound in mCPP-Induced Models in Rats [5]

| Model | mCPP Dose | This compound Route of Administration | Estimated ID50 |

| Hypolocomotion | 5 mg/kg, i.p. | Oral (p.o.) | 19.2 mg/kg |

| Hypophagia (23h food-deprived) | 5 mg/kg, i.p. | Oral (p.o.) | 18.3 mg/kg |

Anxiolytic Activity in the Social Interaction Test

The social interaction test is a widely used behavioral paradigm to assess anxiety in rodents. Anxiolytic compounds typically increase the amount of time spent in active social interaction.

This compound demonstrated anxiolytic-like effects in the rat social interaction test. Under conditions of low light and familiar surroundings, it reversed the anxiety-inducing effects of mCPP.[5] When administered alone under more stressful conditions (high light, unfamiliar environment), this compound increased active social interaction without affecting general locomotor activity, which is a hallmark of a true anxiolytic effect.[5]

Table 3: Anxiolytic-like Effects of this compound in the Rat Social Interaction Test [5]

| Condition | This compound Dose (p.o.) | Effect |

| mCPP (0.5 mg/kg, i.p.)-induced anxiety (low light, familiar) | 20, 40 mg/kg | Reversal of mCPP-induced reduction in social interaction |

| High light, unfamiliar | 2-40 mg/kg | Increased active social interaction |

Experimental Protocols

mCPP-Induced Hypolocomotion

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are administered this compound or vehicle orally.

-

After a predetermined pretreatment time (e.g., 60 minutes), rats are injected intraperitoneally with mCPP (5 mg/kg) or saline.

-

Immediately following the mCPP injection, animals are placed individually into an open-field arena.

-

Locomotor activity (e.g., line crossings, rearing behavior) is recorded for a specified duration (e.g., 30 minutes).

-

-

Endpoint: A dose-dependent antagonism of the mCPP-induced reduction in locomotor activity by this compound is measured to determine the ID50.

Rat Social Interaction Test

-

Animals: Male Sprague-Dawley rats, housed in pairs.

-

Procedure:

-

Rats are administered this compound or vehicle orally.

-

Following the pretreatment period, pairs of unfamiliar rats (matched for treatment) are placed in a novel, brightly lit arena.

-

Behavior is recorded for a set duration (e.g., 10 minutes).

-

The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer blind to the treatment conditions.

-

-

Endpoint: An increase in the duration of active social interaction is indicative of an anxiolytic effect.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively blocking the binding of serotonin to 5-HT2C and 5-HT2B receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.

5-HT2C Receptor Signaling

Activation of the 5-HT2C receptor by serotonin initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

By antagonizing the 5-HT2C receptor, this compound prevents this signaling cascade, thereby inhibiting the downstream effects of serotonin at these receptors.

Caption: 5-HT2C Receptor Signaling Pathway and Antagonism by this compound.

5-HT2B Receptor Signaling

The 5-HT2B receptor shares a similar signaling pathway with the 5-HT2C receptor, also coupling to Gq/11 proteins and activating the PLC-IP3-DAG cascade. Therefore, this compound also blocks this pathway at the 5-HT2B receptor.

Caption: 5-HT2B Receptor Signaling Pathway and Antagonism by this compound.

Preclinical Development and Future Outlook

Despite this, this compound remains a significant tool compound in neuroscience research. Its selectivity for the 5-HT2B/2C receptors over the 5-HT2A receptor has allowed for the elucidation of the specific roles of these receptors in various physiological and pathological processes. The discovery and characterization of this compound paved the way for the development of other selective 5-HT2C receptor antagonists and has contributed to our understanding of the serotonergic system's role in anxiety, depression, and other CNS disorders.

Conclusion

This compound represents a key milestone in the development of selective 5-HT2C receptor antagonists. Its discovery by SmithKline Beecham provided a valuable pharmacological tool that helped to dissect the in vivo functions of the 5-HT2C and 5-HT2B receptors. The preclinical data demonstrated its efficacy in rodent models of anxiety, supporting the hypothesis that antagonism of 5-HT2C receptors is a viable strategy for the treatment of anxiety disorders. While the full clinical development history of this compound is not publicly documented, its legacy continues through its use as a research tool and the foundation it laid for subsequent drug discovery efforts in this area.

References

- 1. vectorb2b.com [vectorb2b.com]

- 2. Serotonin 5HT2C Agonist Drugs with 5HT2A/2B Antagonist Activity - Raymond Booth [grantome.com]

- 3. A short history of the 5-HT2C receptor: from the choroid plexus to depression, obesity and addiction treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo properties of SB 200646A, a 5-HT2C/2B receptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

The Selective 5-HT2C/2B Receptor Antagonist SB-200646A: An In-Depth Technical Guide to its Effects on Midbrain Dopamine Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of SB-200646A, a selective 5-HT2C/2B receptor antagonist, on the activity of midbrain dopamine neurons. Drawing from preclinical in vivo studies, this document details the quantitative impact of this compound on the electrophysiological properties of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNC). Furthermore, it outlines the established role of 5-HT2C receptor antagonism in modulating dopamine release in key terminal regions, namely the nucleus accumbens and the prefrontal cortex. Detailed experimental protocols for in vivo extracellular single-unit recording and in vivo microdialysis are provided to facilitate the replication and extension of these findings. Visual representations of key signaling pathways and experimental workflows are included to enhance understanding.

Introduction

Midbrain dopamine systems, originating from the VTA and SNC, are critical regulators of motivation, reward, and motor control. The activity of these neurons is modulated by a complex interplay of various neurotransmitter systems, among which the serotonin (5-HT) system plays a significant role. Specifically, the 5-HT2C receptor subtype has been identified as a key inhibitory modulator of dopamine neuron activity.[1][2] Antagonism of these receptors, therefore, presents a therapeutic strategy for conditions associated with dopamine hypofunction.

This compound is a selective antagonist of 5-HT2C and 5-HT2B receptors over the 5-HT2A receptor subtype.[3] This selectivity profile makes it a valuable pharmacological tool for dissecting the specific role of 5-HT2C/2B receptors in modulating dopaminergic neurotransmission. This guide synthesizes the current understanding of how this compound impacts midbrain dopamine neurons, providing quantitative data, detailed methodologies, and visual aids for researchers in the field.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on midbrain dopamine neurons.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Species | pKi |

| 5-HT2C | Rat | 6.9 |

| 5-HT2B | Rat | 7.5 |

| 5-HT2A | Rat | 5.2 |

Data sourced from Kennett et al. (1996).[3]

Table 2: Electrophysiological Effects of this compound on Midbrain Dopamine Neurons

| Brain Region | Administration Route | Dose (mg/kg) | Parameter | Effect |

| Ventral Tegmental Area (VTA) | Intravenous | 4-16 | Firing Rate | Significantly Increased |

| Ventral Tegmental Area (VTA) | Intravenous | 4-16 | % of Spikes in Bursts | Significantly Increased |

| Substantia Nigra pars compacta (SNC) | Intravenous | 4-16 | % of Spikes in Bursts | Significantly Increased |

| Ventral Tegmental Area (VTA) | Intraperitoneal | 20, 40 | Number of Spontaneously Active Neurons | Significantly Increased |

Data compiled from studies by Di Matteo et al. (2000).

Table 3: Effects of 5-HT2C Receptor Antagonism on Dopamine Release in Terminal Fields

| Brain Region | 5-HT2C Antagonist | Administration Route | Dose | Effect on Dopamine Release |

| Nucleus Accumbens | SB 242084 | Systemic (s.c.) | 2 mg/kg | Increased |

| Prefrontal Cortex | SB 242084 | Systemic | 10 mg/kg | Significantly Increased Basal Extracellular Dopamine |

Experimental Protocols

In Vivo Extracellular Single-Unit Recording of Midbrain Dopamine Neurons

This protocol outlines the methodology for recording the electrical activity of individual dopamine neurons in the VTA and SNC of anesthetized rats.

3.1.1. Animal Preparation and Surgery:

-

Animals: Male Sprague-Dawley rats (250-300g) are typically used.

-

Anesthesia: Anesthesia is induced and maintained with chloral hydrate (400 mg/kg, i.p.). The level of anesthesia is monitored throughout the experiment by checking for the absence of a pedal withdrawal reflex.

-

Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the VTA (AP: -5.2 to -6.0 mm from bregma; ML: ±0.5 to ±1.0 mm from midline; DV: -7.0 to -8.5 mm from the cortical surface) or SNC (AP: -4.8 to -5.6 mm from bregma; ML: ±1.8 to ±2.4 mm from midline; DV: -7.5 to -8.5 mm from the cortical surface).

3.1.2. Recording and Drug Administration:

-

Electrodes: Single-barreled glass microelectrodes are pulled and filled with a 2 M NaCl solution saturated with Pontamine Sky Blue dye for histological verification of the recording site. The electrode impedance should be between 5-15 MΩ.

-

Data Acquisition: The electrode is lowered into the target brain region using a hydraulic microdrive. The signal is amplified, filtered (band-pass 0.3-3 kHz), and displayed on an oscilloscope. Action potentials are discriminated from background noise using a window discriminator and recorded using a computer interface with appropriate software (e.g., Spike2).

-

Neuron Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties: a slow, irregular firing rate (2-8 Hz), a long-duration action potential (>2.5 ms), and a biphasic or triphasic waveform with a prominent negative component.

-

Drug Administration: Once a stable baseline firing rate is established for at least 5 minutes, this compound is administered intravenously (i.v.) through a cannulated tail vein.

3.1.3. Data Analysis:

-

Firing Rate: The number of spikes per unit of time is calculated.

-

Burst Analysis: Bursts are typically defined as the occurrence of two or more consecutive spikes with an inter-spike interval of less than 80 ms, and the burst is considered terminated when the inter-spike interval exceeds 160 ms. The percentage of spikes occurring in bursts is then calculated.

-

Statistical Analysis: Changes in firing rate and burst firing are typically analyzed using appropriate statistical tests, such as a paired t-test or ANOVA, comparing the baseline activity with the post-drug activity.

In Vivo Microdialysis for Measuring Dopamine Release

This protocol describes the in vivo microdialysis technique to measure extracellular dopamine levels in the nucleus accumbens or prefrontal cortex of freely moving rats.

3.2.1. Animal Preparation and Surgery:

-

Animals: Male Wistar or Sprague-Dawley rats (280-320g) are used.

-

Anesthesia: Rats are anesthetized with a suitable anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).

-

Guide Cannula Implantation: A guide cannula is stereotaxically implanted to target the nucleus accumbens (AP: +1.2 to +1.7 mm from bregma; ML: ±1.2 to ±1.8 mm from midline; DV: -6.0 to -7.0 mm from dura) or the medial prefrontal cortex (AP: +3.2 to +3.7 mm from bregma; ML: ±0.6 to ±0.8 mm from midline; DV: -3.0 to -4.0 mm from dura). The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least 48 hours.

3.2.2. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., with a 2-4 mm active membrane) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4) at a constant flow rate of 1-2 µL/min using a microinfusion pump.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., 0.1 M perchloric acid) to prevent dopamine degradation. After a stable baseline is established (typically 3-4 samples), this compound is administered (e.g., intraperitoneally).

3.2.3. Sample Analysis (HPLC-ECD):

-

Chromatography: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Separation: An aliquot of the dialysate is injected onto a reverse-phase C18 column.

-

Detection: Dopamine is detected using a glassy carbon electrode set at an oxidizing potential (e.g., +0.65 V).

-

Quantification: The concentration of dopamine in each sample is determined by comparing the peak height or area to that of external standards.

3.2.4. Data Analysis:

-

Baseline Calculation: The average dopamine concentration from the pre-drug samples is considered the baseline (100%).

-

Data Normalization: Post-drug dopamine levels are expressed as a percentage of the baseline to allow for comparison between animals.

-

Statistical Analysis: The effects of the drug on dopamine release are analyzed using statistical methods such as repeated measures ANOVA.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Effect on Dopamine Neurons

Caption: Mechanism of this compound action on dopamine neurons.

Experimental Workflow for In Vivo Electrophysiology

Caption: Workflow for in vivo single-unit recording experiments.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiments.

Discussion and Conclusion

The data presented in this technical guide demonstrate that this compound, through its antagonist action at 5-HT2C/2B receptors, leads to a significant increase in the activity of midbrain dopamine neurons. This is evidenced by increased firing rates and a shift towards a more burst-like firing pattern in both the VTA and SNC. Consequently, this enhanced neuronal activity is expected to translate into increased dopamine release in terminal regions such as the nucleus accumbens and prefrontal cortex, an effect robustly demonstrated with other selective 5-HT2C antagonists.

The detailed experimental protocols provided herein offer a foundation for researchers to investigate further the nuances of 5-HT2C receptor modulation of dopamine systems. Future studies could focus on elucidating the precise quantitative impact of this compound on dopamine release in various brain regions and its behavioral consequences. A deeper understanding of these mechanisms will be invaluable for the development of novel therapeutic strategies for psychiatric and neurological disorders characterized by dysregulated dopamine signaling.

References

- 1. 5-HT2C receptors in the nucleus accumbens constrain the rewarding effects of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Intraoperative Microelectrode Recordings in Substantia Nigra Pars Reticulata in Anesthetized Rats [frontiersin.org]

- 3. Stimulation of 5-hydroxytryptamine (5-HT(2C) ) receptors in the ventrotegmental area inhibits stress-induced but not basal dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin-2C antagonism augments the effect of citalopram on serotonin and dopamine levels in the ventral tegmental area and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin2C receptors modulate dopamine transmission in the nucleus accumbens independently of dopamine release: behavioral, neurochemical and molecular studies with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-200646A in Preclinical Anxiety Models: A Technical Guide

An In-depth Examination of a Key 5-HT2C/2B Receptor Antagonist for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-200646A, a selective 5-HT2C/2B receptor antagonist, and its application in the study of anxiety. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism of action, experimental protocols for key anxiety models, and a compilation of relevant quantitative data.

Core Concepts: Mechanism of Action of this compound

This compound, chemically identified as N-(1-methyl-5-indolyl)-N'-(3-pyridyl)urea, is a selective antagonist of the serotonin 5-HT2C and 5-HT2B receptors. Its anxiolytic-like effects are primarily attributed to its blockade of the 5-HT2C receptor. In the central nervous system, 5-HT2C receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, initiate a signaling cascade through phospholipase C (PLC). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

A key function of 5-HT2C receptor activation is the tonic inhibition of dopamine and norepinephrine release in several brain regions implicated in mood and anxiety, such as the prefrontal cortex, nucleus accumbens, and amygdala. By antagonizing the 5-HT2C receptor, this compound disinhibits these catecholaminergic neurons, leading to an increase in the extracellular levels of dopamine and norepinephrine. This neurochemical change is believed to underlie the anxiolytic and potential antidepressant effects observed with 5-HT2C receptor antagonists.

Initial studies on SB-200646A anxiolytic properties

An In-Depth Technical Guide to the Initial Anxiolytic Studies of SB-200646A

Introduction

This compound, chemically identified as N-(1-methyl-5-indolyl)-N'-(3-pyridyl) urea hydrochloride, emerged from early drug discovery programs as a pioneering selective antagonist for the serotonin 5-HT2C and 5-HT2B receptors.[1][2] Initial pharmacological profiling revealed its significant selectivity for the 5-HT2C/2B subtypes over the 5-HT2A receptor, sparking interest in its potential therapeutic applications. The activation of 5-HT2C receptors is known to inhibit the release of dopamine and norepinephrine in key brain regions, and it is hypothesized that blocking this action could produce anxiolytic effects.[3] This technical guide synthesizes the findings from foundational preclinical studies that investigated the anxiolytic properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and evaluation workflows.

Pharmacological Profile and Receptor Binding Affinity

The defining characteristic of this compound is its potent and selective antagonism at 5-HT2C and 5-HT2B receptors. It demonstrates approximately 50-fold greater selectivity for these receptors compared to the 5-HT2A receptor.[4] This selectivity is crucial as 5-HT2A receptor modulation is associated with different physiological and behavioral outcomes. The binding affinities from radioligand binding assays in rat brain tissue are summarized below.

| Receptor Subtype | Binding Affinity Constant | Value |

| Rat 5-HT2B | pKi | 7.5[4][5] |

| Rat 5-HT2C | pKi (or pK1) | 6.9[1][4][5] |

| Rat 5-HT2A | pKi (or pK1) | 5.2[1][4][5] |

Mechanism of Action: 5-HT2C/2B Receptor Antagonism

The anxiolytic effects of this compound are attributed to its blockade of 5-HT2C and 5-HT2B receptors. In a normal state, serotonin (5-HT) binds to these receptors, which in turn modulates the activity of other neurotransmitter systems. Specifically, activation of 5-HT2C receptors exerts an inhibitory effect on the release of dopamine and norepinephrine in various brain regions implicated in mood and anxiety.[3] By acting as an antagonist, this compound prevents serotonin from binding to these receptors. This action removes the inhibitory brake, leading to an increase in the release of dopamine and norepinephrine, a mechanism believed to underlie its anxiolytic properties.

Preclinical In Vivo Efficacy

The anxiolytic potential of this compound was evaluated in several established rodent and primate models of anxiety. These tests are designed to create approach-avoidance conflict or measure naturalistic social behaviors that are sensitive to anxiolytic drugs.

Data from Anxiolytic Models

The following table summarizes the key quantitative results from these behavioral assays.

| Experimental Model | Species | Dosing (this compound) | Key Finding |

| Rat Social Interaction Test | Rat | 2-40 mg/kg p.o. | Increased active social interaction without affecting locomotion.[1][2] |

| Rat Geller-Seifter Test | Rat | 5-40 mg/kg p.o. | Significantly increased suppressed responding across all doses.[6] |

| Marmoset Conflict Test | Marmoset | 10 and 20 mg/kg p.o. | Increased suppressed responding, indicative of an anxiolytic effect.[6] |

Data Confirming In Vivo Target Engagement

To confirm that this compound was engaging its target receptors in vivo, its ability to block the effects of the 5-HT2C/2B receptor agonist m-chlorophenylpiperazine (mCPP) was assessed. Its selectivity was confirmed by testing against a 5-HT2A agonist (DOI).

| Experimental Model | Species | Dosing (this compound) | Key Finding |

| mCPP-induced Hypolocomotion | Rat | - | Blocked mCPP-induced effects with an estimated ID50 of 19.2 mg/kg p.o.[1][2] |

| mCPP-induced Hypophagia | Rat | - | Blocked mCPP-induced effects with an estimated ID50 of 18.3 mg/kg p.o.[1][2] |

| DOI-induced Head Shakes | Rat | Up to 200 mg/kg p.o. | Did not antagonize head shakes, confirming lack of 5-HT2A blockade.[1][2] |

Experimental Protocols

Rat Social Interaction Test

This test assesses the innate tendency of rats to interact socially, a behavior that is suppressed by anxiety-provoking conditions such as a brightly lit, unfamiliar environment.

-

Subjects: Male Sprague-Dawley rats.

-

Housing: Housed in pairs for a week prior to testing to acclimatize.

-

Apparatus: A brightly lit (high light) open-field arena, unfamiliar to the test animals.

-

Procedure:

-

Rats are administered this compound (2-40 mg/kg) or vehicle orally (p.o.) one hour before the test.

-

A test rat is placed into the unfamiliar arena and allowed to habituate for a brief period.

-

An unfamiliar partner rat is introduced into the arena.

-

For a 10-minute session, trained observers score the total time the test rat spends actively engaging in social behaviors (e.g., sniffing, grooming, following) with the partner rat.

-

Locomotor activity is also recorded to ensure the drug's effects are specific to social behavior and not due to general sedation or stimulation.

-

-

Endpoint: An increase in the duration of active social interaction without a significant change in locomotor activity is interpreted as an anxiolytic-like effect.[1][2]

Conflict Tests (Geller-Seifter & Marmoset)

Conflict tests are operant conditioning models where an animal is trained to perform a task for a reward, and then this behavior is suppressed by introducing a punishment. Anxiolytic drugs are expected to disinhibit this suppressed behavior.

-

Subjects: Wistar rats (Geller-Seifter) or common marmosets (Marmoset Conflict Test).[6]

-

Apparatus: An operant chamber equipped with a lever and a mechanism for delivering a food reward and a punishment (e.g., mild foot shock for rats, air puff for marmosets).

-

Procedure:

-

Training Phase: Animals are trained to press a lever to receive a food reward. This establishes a stable rate of "unsuppressed responding."

-

Conflict Introduction: The paradigm is changed. Now, lever presses are rewarded but also accompanied by a punishment (shock or air puff). This leads to a significant decrease in lever pressing, known as "suppressed responding."

-

Testing Phase: Animals are pre-treated with this compound (5-40 mg/kg for rats; 10-20 mg/kg for marmosets), a positive control (e.g., chlordiazepoxide, diazepam), or vehicle.[6]

-

Animals are placed back in the chamber, and the number of lever presses during both rewarded-only periods (unsuppressed) and reward-plus-punishment periods (suppressed) are recorded.

-

-

Endpoint: A significant increase in the rate of suppressed responding is indicative of an anxiolytic effect, as the drug reduces the animal's fear of the punishment.[6]

Conclusion

The initial preclinical studies provided compelling evidence for the anxiolytic properties of this compound.[6] Its efficacy in multiple, diverse animal models, including the rat social interaction test and operant conflict tests in both rats and marmosets, demonstrated a robust anxiolytic-like profile.[1][6] The in vivo target engagement studies confirmed that this compound effectively blocks 5-HT2C/2B receptor function at relevant doses.[1][2] These foundational findings established 5-HT2C/2B receptor antagonism as a viable and promising mechanism for the development of novel anxiolytic agents and positioned this compound as a critical tool for further exploring the role of the serotonergic system in anxiety disorders.

References

- 1. In vivo properties of SB 200646A, a 5-HT2C/2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo properties of SB 200646A, a 5-HT2C/2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of SB 200646A, a 5-HT2C/5-HT2B receptor antagonist, in two conflict models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

SB-200646A: A Technical Guide to its Affinity for Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of SB-200646A for key serotonin (5-HT) receptor subtypes. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of associated signaling pathways.

Binding Affinity Profile of this compound

This compound is recognized as a selective antagonist for the 5-HT2B and 5-HT2C receptors over the 5-HT2A receptor. The binding affinities, expressed as pKi values, are summarized in the table below. The pKi value is the negative logarithm of the Ki (inhibition constant), meaning a higher pKi value indicates a stronger binding affinity.

| Receptor Subtype | pKi Value |

| 5-HT2B | 7.5 |

| 5-HT2C | 6.9 |

| 5-HT2A | 5.2 |

Table 1: pKi values of this compound for human serotonin 5-HT2 receptor subtypes.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity (Ki) of a compound like this compound is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (the competitor, in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Objective

To determine the inhibition constant (Ki) of this compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Radioligand: A specific, high-affinity radiolabeled ligand for each receptor subtype. For example:

-

[³H]Ketanserin for 5-HT2A receptors.

-

[³H]LSD or a specific 5-HT2B radioligand for 5-HT2B receptors.

-

[³H]Mesulergine or another suitable radioligand for 5-HT2C receptors.

-

-

Competitor: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., 10 µM Mianserin for 5-HT2A).

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl₂ or CaCl₂.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Scintillation Counter and Scintillation Fluid.

Procedure

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, which is determined using a protein assay (e.g., BCA or Bradford assay).

-

-

Assay Setup:

-

The assay is typically performed in 96-well plates.

-

Three sets of reactions are prepared:

-

Total Binding: Contains the cell membranes and the radioligand.

-

Non-specific Binding: Contains the cell membranes, the radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Contains the cell membranes, the radioligand, and varying concentrations of this compound.

-

-

The components are added to the wells in a specific order, usually starting with the buffer, followed by the competitor or non-specific control, the radioligand, and finally the membrane preparation to initiate the reaction.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

The filters are dried, and scintillation fluid is added.

-

The radioactivity trapped on the filters is then measured using a scintillation counter.

-

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The percentage of specific binding is plotted against the logarithm of the concentration of this compound. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (this is determined in separate saturation binding experiments).

-

Signaling Pathways

The 5-HT2A, 5-HT2B, and 5-HT2C receptors are all members of the G protein-coupled receptor (GPCR) superfamily and primarily couple to the Gq/11 signaling pathway.[1][3][4] Activation of this pathway leads to a cascade of intracellular events.

General Gq/11 Signaling Pathway

The following diagram illustrates the canonical Gq/11 signaling pathway activated by 5-HT2 receptors.

Upon binding of serotonin (or an agonist) to the receptor, the Gq/11 protein is activated. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺). Both DAG and the increased intracellular Ca²⁺ concentration activate protein kinase C (PKC), which then phosphorylates various downstream targets, resulting in a cellular response.

It is also important to note that 5-HT2 receptors can engage other signaling pathways, such as those involving β-arrestins, which can lead to different cellular outcomes.

Experimental Workflow for Determining pKi Values

The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the pKi value of a compound.

References

- 1. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding SB-200646A: A Technical Guide to its Salt and Free Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SB-200646A, a selective 5-HT2C/2B receptor antagonist, with a focus on the characteristics of its hydrochloride salt versus its free base form. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and neuroscience research.

Introduction to this compound

This compound, chemically known as N-(1-methyl-5-indolyl)-N'-(3-pyridyl) urea, is a potent and selective antagonist of the serotonin 5-HT2C and 5-HT2B receptors. It exhibits significantly lower affinity for the 5-HT2A receptor, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT2C and 5-HT2B receptor subtypes. The compound is most commonly utilized in its hydrochloride salt form, which generally offers improved handling and formulation properties.

Physicochemical Properties: Salt vs. Free Form

In pharmaceutical development, the choice between a free base and a salt form of a compound is critical and is dictated by a variety of physicochemical and biological considerations. Salt formation is a common strategy to enhance properties such as solubility, stability, and bioavailability.

Table 1: Qualitative Comparison of this compound Hydrochloride and Free Base

| Property | This compound Hydrochloride (Salt Form) | This compound (Free Base) | Rationale |

| Aqueous Solubility | Generally higher | Generally lower | The hydrochloride salt of a weakly basic compound is typically more water-soluble due to the ionization of the molecule. |

| Stability | Generally more stable | Potentially less stable | Salt forms often exhibit greater stability, particularly against degradation influenced by pH and oxidation. |

| Hygroscopicity | May be hygroscopic | Generally less hygroscopic | Hydrochloride salts can have a tendency to absorb moisture from the air, which can affect handling and formulation. |

| Dissolution Rate | Generally faster | Generally slower | Higher aqueous solubility of the salt form usually leads to a faster dissolution rate. |

| Bioavailability (Oral) | Potentially higher | Potentially lower | Improved solubility and dissolution can lead to enhanced absorption and oral bioavailability. |

Note: The information in this table is based on general pharmaceutical principles. Specific quantitative data for this compound would require dedicated experimental studies.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively detailed in publicly accessible literature. However, this section outlines general methodologies that would be employed for key experiments.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride would typically involve the reaction of 1-methyl-5-aminoindole with 3-pyridyl isocyanate, followed by treatment with hydrochloric acid.

Workflow for Synthesis of this compound Hydrochloride

Caption: General workflow for the synthesis of this compound hydrochloride.

Radioligand Binding Assay

To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor, a competitive radioligand binding assay is typically performed.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: Calcium Mobilization

The 5-HT2C receptor is coupled to the Gq/11 signaling pathway, which leads to the mobilization of intracellular calcium. The antagonist effect of this compound can be quantified by its ability to inhibit agonist-induced calcium release.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for an in vitro calcium mobilization assay.

Signaling Pathways

This compound exerts its effects by blocking the activation of the 5-HT2C receptor by its endogenous ligand, serotonin. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

5-HT2C Receptor Signaling Pathway

Caption: The 5-HT2C receptor signaling pathway and the inhibitory action of this compound.

In Vivo Applications

This compound hydrochloride has been utilized in various in vivo studies to elucidate the role of 5-HT2C receptors in complex behaviors.

-

Anxiolytic Effects: Studies have shown that this compound exhibits anxiolytic-like properties in animal models of anxiety.

-

Regulation of Food Intake: As 5-HT2C receptors are implicated in the regulation of appetite, this compound has been used to investigate its effects on feeding behavior.

-

Modulation of Dopamine Release: 5-HT2C receptors are known to modulate the activity of dopaminergic neurons. This compound can be used in techniques like in vivo microdialysis to study its impact on dopamine levels in specific brain regions.

Conclusion

This compound is a valuable pharmacological tool for the study of 5-HT2C and 5-HT2B receptors. While the hydrochloride salt is the most commonly used form due to its presumed superior physicochemical properties, a comprehensive, direct comparison with the free base is not currently available in the literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound. Further studies are warranted to quantitatively delineate the differences between the salt and free forms of this compound to aid in its optimal use in research and development.

Methodological & Application

Application Notes and Protocols for SB-200646A in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-200646A is a selective antagonist of the serotonin 5-HT2C and 5-HT2B receptors, with a significantly lower affinity for the 5-HT2A receptor. This selectivity makes it a valuable tool for investigating the physiological and behavioral roles of the 5-HT2C and 5-HT2B receptors in various animal models. These application notes provide a comprehensive overview of the reported in vivo dosages of this compound in rats, focusing on oral administration for behavioral and physiological studies. Detailed experimental protocols for key assays are also provided to facilitate study design and replication.

Data Presentation: Quantitative Dosage Information

| Experimental Model | Effect | Route of Administration | Dose Range (mg/kg) | Pre-test Time | Key Findings | Rat Strain |

| mCPP-induced Hypolocomotion | Antagonism of mCPP effects | Oral (p.o.) | 19.2 (ID50) | 20 min post-mCPP | Dose-dependently blocked the reduction in movement caused by the 5-HT2C agonist mCPP.[1] | Sprague-Dawley |

| mCPP-induced Hypophagia | Antagonism of mCPP effects | Oral (p.o.) | 18.3 (ID50) | 20 min post-mCPP | Blocked the reduction in food intake in food-deprived rats induced by mCPP.[1] | Sprague-Dawley |

| Social Interaction Test (Anxiolytic Effect) | Reversal of mCPP-induced anxiety | Oral (p.o.) | 20 - 40 | 1 hour | Reversed the anxiogenic effects of mCPP under low light, familiar conditions.[1] | Sprague-Dawley |

| Social Interaction Test (Anxiolytic Effect) | Increased social interaction | Oral (p.o.) | 2 - 40 | Not specified | Increased active social interaction without affecting locomotor activity when administered alone under high light, unfamiliar conditions.[1] | Sprague-Dawley |

| DOI-induced Head Shakes (5-HT2A receptor activity) | No effect | Oral (p.o.) | Up to 200 | Not specified | Did not antagonize head shakes induced by the 5-HT2A agonist DOI, demonstrating selectivity.[1] | Sprague-Dawley |

Experimental Protocols

mCPP-induced Hypolocomotion

This protocol is designed to assess the ability of this compound to reverse the decrease in locomotor activity induced by the 5-HT2C receptor agonist, m-chlorophenylpiperazine (mCPP).

Materials:

-

This compound

-

m-chlorophenylpiperazine (mCPP)

-

Vehicle for this compound (e.g., distilled water or 1% methylcellulose)

-

Vehicle for mCPP (e.g., saline)

-

Male Sprague-Dawley rats

-

Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound or its vehicle orally (p.o.) at the desired dose.

-

Forty minutes after the administration of this compound, administer mCPP (5 mg/kg) or its vehicle intraperitoneally (i.p.).

-

-

Behavioral Testing:

-

Twenty minutes after the mCPP injection, place each rat individually into an open-field activity chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) for a predefined period, typically 10-30 minutes.

-

-

Data Analysis:

-

Compare the locomotor activity of the different treatment groups (Vehicle + Vehicle, Vehicle + mCPP, this compound + mCPP).

-

A significant increase in locomotor activity in the this compound + mCPP group compared to the Vehicle + mCPP group indicates antagonism of mCPP-induced hypolocomotion.

-

mCPP-induced Hypophagia

This protocol evaluates the efficacy of this compound in blocking the reduction in food intake caused by mCPP.

Materials:

-

This compound

-

m-chlorophenylpiperazine (mCPP)

-

Vehicle for this compound and mCPP

-

Male Sprague-Dawley rats, food-deprived for approximately 23 hours with free access to water.

-

Pre-weighed standard rat chow.

-

Home cages.

Procedure:

-

Food Deprivation: Remove food from the home cages of the rats 23 hours prior to the start of the experiment. Water should remain available.

-

Drug Administration:

-

Administer this compound or its vehicle orally (p.o.).

-

Forty minutes later, administer mCPP (5 mg/kg) or its vehicle intraperitoneally (i.p.).

-

-

Feeding Measurement:

-

Twenty minutes after the mCPP injection, present a pre-weighed amount of food to each rat in its home cage.

-

Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.

-

-

Data Analysis:

-

Calculate the cumulative food intake for each treatment group.

-

A significant increase in food intake in the this compound + mCPP group compared to the Vehicle + mCPP group indicates antagonism of mCPP-induced hypophagia.

-

Social Interaction Test

This test is used to assess the anxiolytic-like effects of this compound.

Materials:

-

This compound

-

Vehicle for this compound

-

Male Sprague-Dawley rats (unfamiliar pairs)

-

A dedicated, well-lit (high light) and quiet testing arena (e.g., a simple open field). The conditions can be manipulated to be familiar or unfamiliar to the rats.

-

Video recording and analysis software.

Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound or its vehicle orally (p.o.) 1 hour before the test.

-

Testing:

-

Place a pair of unfamiliar rats, both having received the same treatment, into the testing arena.

-

Record their behavior for a set period (e.g., 10 minutes).

-

-

Behavioral Scoring:

-

Manually or automatically score the duration of active social interactions. These can include sniffing, following, grooming, and tumbling.

-

Also, measure locomotor activity to ensure that any changes in social interaction are not due to general hyperactivity or sedation.

-

-

Data Analysis:

-

Compare the total time spent in social interaction between the this compound-treated groups and the vehicle-treated group.

-

An increase in the duration of social interaction in the absence of significant changes in locomotor activity is indicative of an anxiolytic-like effect.

-

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2C receptor. The canonical signaling pathway for this G-protein coupled receptor (GPCR) involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and protein kinase C (PKC) activity, ultimately influencing neuronal excitability.

Caption: 5-HT2C Receptor Signaling Cascade and the Antagonistic Action of this compound.

Experimental Workflow for In Vivo Rat Studies

The following diagram illustrates a general workflow for conducting in vivo studies with this compound in rats, from animal preparation to data analysis.

Caption: General Experimental Workflow for In Vivo Rat Studies with this compound.

References

Protocol for the Dissolution and Use of SB-200646A in Cell Culture

Application Note & Protocol

For Research Use Only

Introduction

SB-200646A is a selective antagonist of the 5-HT2B and 5-HT2C receptors, with significantly lower affinity for the 5-HT2A receptor.[1][2][3] Its utility in studying serotonergic signaling pathways in vitro necessitates a standardized protocol for its dissolution and application in cell culture experiments. This document provides a detailed methodology for the preparation of this compound stock solutions and their subsequent use in cell-based assays. Adherence to this protocol will ensure reproducibility and accuracy in experimental outcomes.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

| Parameter | Value | Notes |

| Molecular Weight | 302.76 g/mol | |

| Solubility in DMSO | ≥ 53 mg/mL (≥ 175 mM) | Can be up to 100 mg/mL (330.29 mM).[1][3] |

| Recommended Stock Concentration | 10 mM - 50 mM | In anhydrous DMSO. |

| Recommended Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

| Typical In Vitro Working Concentration | 1 - 10 µM | A concentration of 4 µM has been used to abolish ethanol-induced increases in mIPSC frequency.[2] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Sterile cell culture plates or flasks

Preparation of a 10 mM Stock Solution in DMSO

-

Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.028 mg of this compound (Molecular Weight = 302.76 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 3.028 mg, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solution and Application to Cell Culture

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (Intermediate): It is recommended to perform an intermediate dilution of the stock solution in cell culture medium before adding it to the final cell culture. For example, to achieve a final concentration of 4 µM in a well containing 1 mL of medium, you can prepare a 100X intermediate solution (400 µM). To do this, add a calculated volume of the 10 mM stock solution to a known volume of pre-warmed cell culture medium.

-

Final Dilution: Add the appropriate volume of the intermediate working solution to your cell culture wells to achieve the desired final concentration. For a 4 µM final concentration from a 400 µM intermediate solution in a 1 mL final volume, you would add 10 µL.

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound, without the compound itself. This accounts for any effects of the solvent on the cells.

-

Incubation: Gently mix the contents of the wells and incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

Visualizations

Signaling Pathway of 5-HT2B/2C Receptor Antagonism

Caption: Inhibition of 5-HT2B/2C receptor signaling by this compound.

Experimental Workflow for Cell Treatment

Caption: Experimental workflow for this compound cell treatment.

References

Application Notes and Protocols for SB-200646A in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-200646A is a potent and selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors.[1][2][3][4][5] It displays a significantly lower affinity for the 5-HT2A receptor, making it a valuable tool for investigating the specific roles of 5-HT2B and 5-HT2C receptors in various physiological and pathological processes.[1][2][3][4][5] In neuroscience, electrophysiology is a key technique to study the function of neuronal circuits, and this compound is frequently used to dissect the contribution of the serotonergic system to neuronal excitability and synaptic transmission.[1][2] These application notes provide detailed protocols and data for the use of this compound in electrophysiological studies.

Mechanism of Action

This compound acts as a competitive antagonist at 5-HT2B and 5-HT2C receptors, blocking the downstream signaling cascades typically initiated by serotonin (5-hydroxytryptamine, 5-HT). These receptors are G protein-coupled receptors (GPCRs) linked to the Gq/11 signaling pathway.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates the activity of various ion channels and other cellular effectors, influencing neuronal excitability.

Quantitative Data

The following tables summarize the binding affinities and reported electrophysiological effects of this compound.

Table 1: Binding Affinity of this compound

| Receptor Subtype | pKi (rat) | Reference |

| 5-HT2B | 7.5 | [1][2][3] |

| 5-HT2C | 6.9 | [1][2][3] |

| 5-HT2A | 5.2 | [1][2][3] |

Table 2: Electrophysiological Effects of this compound

| Preparation | Concentration | Effect | Reference |

| Rat midbrain slices | 1-10 µM | Antagonized the inhibitory effect of a 5-HT2C agonist on the firing rate of dopamine neurons | [7][8] |

| Rat ventral tegmental area (VTA) neurons | 4 µM | Abolished the ethanol-induced increase in miniature inhibitory postsynaptic current (mIPSC) frequency | [1][2] |

Signaling Pathways

The following diagrams illustrate the signaling pathways of the 5-HT2C and 5-HT2B receptors that are blocked by this compound.

Caption: 5-HT2C Receptor Signaling Pathway Blocked by this compound.

Caption: 5-HT2B Receptor Signaling Pathway Blocked by this compound.

Experimental Protocols

The following are detailed protocols for using this compound in common electrophysiology experiments.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is designed for studying the effect of this compound on synaptic transmission (e.g., mIPSCs) in neurons within acute brain slices.

1. Materials and Reagents:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2.

-

Internal solution for patch pipette (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, 5 QX-314 (for blocking voltage-gated sodium channels).

-

Carbogen gas (95% O2 / 5% CO2)

-

Standard electrophysiology recording setup (microscope, micromanipulators, amplifier, digitizer, etc.)

2. Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Brain Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved animal care protocols.

-

Rapidly remove the brain and place it in ice-cold, carbogen-saturated aCSF.

-

Prepare 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome.

-